

# A Technical Guide to the Spectroscopic Analysis of H-Gly-D-Tyr-OH

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## Compound of Interest

Compound Name: *H-Gly-D-Tyr-OH*

Cat. No.: B11749848

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For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity. This technical guide provides an in-depth overview of the expected spectroscopic data for the dipeptide **H-Gly-D-Tyr-OH**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-OH, due to the limited availability of published experimental spectra for the D-isomeric form.

## Molecular Structure and Properties

**H-Gly-D-Tyr-OH** is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and chiral D-tyrosine, which possesses a phenolic hydroxyl group.

- Molecular Formula:  $C_{11}H_{14}N_2O_4$
- Molecular Weight: 238.24 g/mol
- CAS Number: 133706-65-7

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in solution. Both  $^1H$  and  $^{13}C$  NMR provide detailed information about the chemical environment of individual atoms.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **H-Gly-D-Tyr-OH** will show distinct signals for the protons of the glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and temperature. The following table summarizes the expected chemical shifts in a common NMR solvent like D<sub>2</sub>O.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Gly-αCH <sub>2</sub>	~3.6 - 3.8	s (or ABq)	-
D-Tyr-αCH	~4.0 - 4.2	dd	~8, ~5
D-Tyr-βCH <sub>2</sub>	~2.9 - 3.1	m	-
D-Tyr-Aromatic (2,6-H)	~7.0 - 7.2	d	~8.5
D-Tyr-Aromatic (3,5-H)	~6.7 - 6.9	d	~8.5

Note: Chemical shifts are approximate and can vary based on experimental conditions. The multiplicity of Gly-αCH<sub>2</sub> can appear as a singlet or an AB quartet depending on the rotational freedom around the peptide bond.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the dipeptide. The expected chemical shifts are summarized below.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Gly-C $\alpha$	~43
Gly-C=O	~172
D-Tyr-C $\alpha$	~56
D-Tyr-C $\beta$	~37
D-Tyr-C $\gamma$ (aromatic C-ipso)	~128
D-Tyr-C $\delta$ (aromatic C-ortho)	~131
D-Tyr-C $\epsilon$ (aromatic C-meta)	~116
D-Tyr-C $\zeta$ (aromatic C-para)	~156
D-Tyr-C=O	~175

Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Gly-D-Tyr-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). For observation of exchangeable amide and hydroxyl protons, a solvent system like 90% H<sub>2</sub>O/10% D<sub>2</sub>O can be used.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- Data Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For peptides, the amide I and amide II bands are particularly diagnostic.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (phenol & carboxylic acid)	3500 - 2500	Strong, Broad
N-H stretch (amine)	3400 - 3200	Medium
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (carboxylic acid)	~1710	Strong
Amide I (C=O stretch)	~1650	Strong
Amide II (N-H bend and C-N stretch)	~1540	Strong
C=C stretch (aromatic)	1600 - 1450	Medium
C-O stretch (phenol)	~1250	Strong

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

### High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z
[M+H] <sup>+</sup>	239.1026
[M+Na] <sup>+</sup>	261.0845
[M-H] <sup>-</sup>	237.0881

### Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the protonated molecular ion [M+H]<sup>+</sup> will primarily cleave the peptide bond, generating b- and y-ions.

Ion Type	Sequence	Theoretical m/z
b <sub>1</sub>	Gly	58.03
y <sub>1</sub>	D-Tyr	182.08

Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator of its presence.

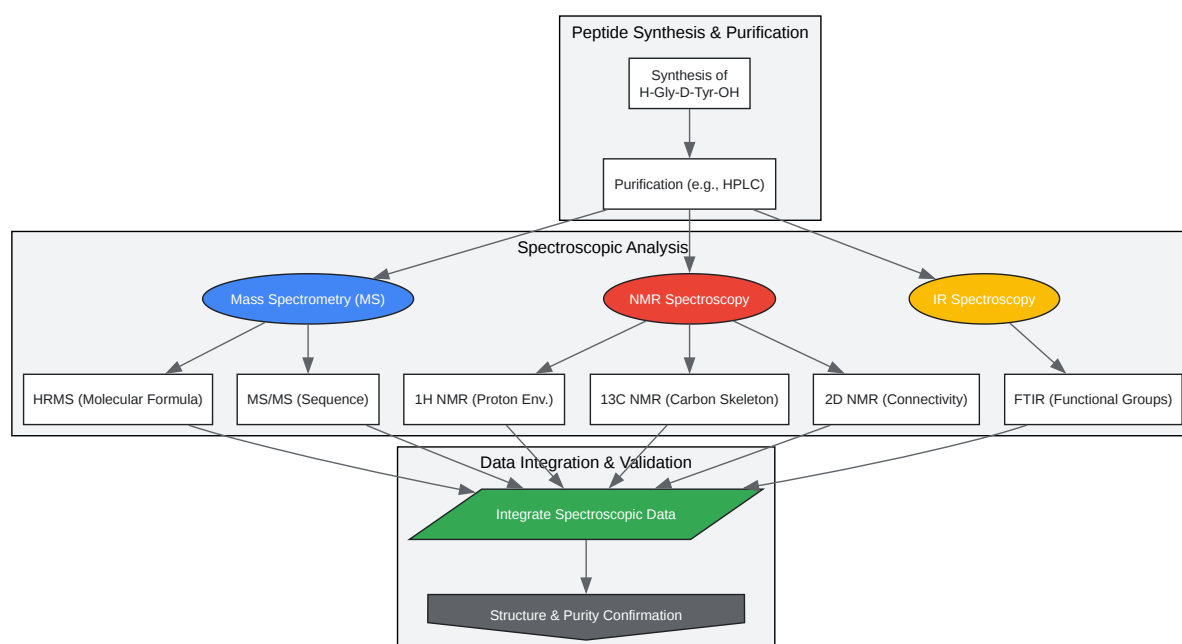
## Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode. A typical concentration is in the low micromolar range.
- **Instrumentation:** Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

- Data Acquisition:
  - Acquire a full scan mass spectrum to identify the protonated molecular ion.
  - For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor ion (e.g.,  $m/z$  239.10) to generate a fragmentation spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide like **H-Gly-D-Tyr-OH**.



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Caption: Workflow for the spectroscopic characterization of **H-Gly-D-Tyr-OH**.

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